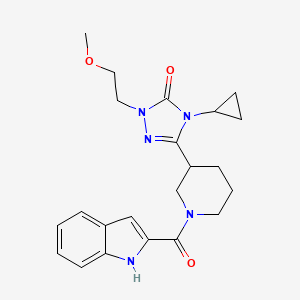![molecular formula C13H13F2N3O2 B2668248 [3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-22-2](/img/structure/B2668248.png)
[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H13F2N3O2 and its molecular weight is 281.263. The purity is usually 95%.
BenchChem offers high-quality [3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Divergent Cyclisations of Pyrazolyl Acetic Acids
Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, leading to unexpected cyclic imide products instead of the anticipated dihydropyrazolo[4,3-c]pyridin-4-one. This reaction is sensitive to the reagents used and the acidity of the medium, enabling the production of various interesting bicyclic heterocycles from a single starting material. The study demonstrates the complexity and potential of synthesizing novel heterocyclic structures using pyrazolyl acetic acids as precursors (Smyth et al., 2007).
Novel Tunable Cyclization Reactions
Huang and Zhou (2002) reported a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, yielding 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. This study highlights the importance of reaction temperature in determining the selectivity of the cyclization process, which could be relevant for synthesizing compounds with similar structural features to the queried compound (Huang & Zhou, 2002).
Catalytic Applications in Synthesis
Moosavi-Zare et al. (2016) introduced 1-(carboxymethyl)pyridinium iodide as a reusable catalyst for the synthesis of pyranopyrazole derivatives, highlighting the role of acetic acid-functionalized pyridinium salts in catalyzing multi-component condensation reactions. Such catalytic approaches could be instrumental in developing synthesis pathways for complex molecules including the queried compound (Moosavi-Zare et al., 2016).
Synthesis and Crystal Structure Analysis
Shen et al. (2012) synthesized new pyrazole derivatives and analyzed their molecular structures through X-ray diffraction, providing insights into the geometric and electronic structures of similar compounds. Understanding the structural aspects of these compounds is crucial for their application in scientific research (Shen et al., 2012).
Exploration of Antimicrobial Potential
Chandak et al. (2013) synthesized and evaluated a series of pyrazolo[3,4-b]pyridines for their antimicrobial potential, suggesting the utility of such structures in developing new antimicrobial agents. The study underscores the importance of structural diversity in the quest for effective antimicrobial compounds (Chandak et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-6-4-8(12(14)15)10-11(7-2-3-7)17-18(5-9(19)20)13(10)16-6/h4,7,12H,2-3,5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWORTBHQDPDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)


![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)